molecular formula C30H16N2O10 B12475455 3,3'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)bis(6-hydroxybenzoic acid)

3,3'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)bis(6-hydroxybenzoic acid)

Cat. No.: B12475455
M. Wt: 564.5 g/mol
InChI Key: IPODATWEZCOUFS-UHFFFAOYSA-N
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Description

3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid): is a complex organic compound with a molecular formula of C30H16N2O8 . This compound is characterized by its unique structure, which includes multiple oxo and hydroxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) involves multiple steps. One common approach includes the reaction of appropriate isoindole derivatives with benzoic acid derivatives under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more hydroxy derivatives .

Scientific Research Applications

3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, influencing biological processes and chemical reactions .

Properties

Molecular Formula

C30H16N2O10

Molecular Weight

564.5 g/mol

IUPAC Name

5-[5-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C30H16N2O10/c33-23-7-3-15(11-21(23)29(39)40)31-25(35)17-5-1-13(9-19(17)27(31)37)14-2-6-18-20(10-14)28(38)32(26(18)36)16-4-8-24(34)22(12-16)30(41)42/h1-12,33-34H,(H,39,40)(H,41,42)

InChI Key

IPODATWEZCOUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C=C5)O)C(=O)O)C(=O)N(C2=O)C6=CC(=C(C=C6)O)C(=O)O

Origin of Product

United States

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